![molecular formula C11H10N4O2 B2656101 N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide CAS No. 477850-41-2](/img/structure/B2656101.png)
N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide
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Overview
Description
N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of imidazole derivatives often employs large-scale synthesis techniques that ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis platforms, which provide better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while reduction of the hydroxyimino group produces amines .
Scientific Research Applications
N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the hydroxyimino group can form hydrogen bonds with amino acid residues, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent featuring an imidazole ring.
Uniqueness
N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide is unique due to its combination of the hydroxyimino group and the imidazole ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other imidazole derivatives .
Biological Activity
N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide, also known as a benzimidazole derivative, has garnered attention in recent years for its potential biological activities. This compound exhibits a variety of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N4O2 with a molecular weight of approximately 218.22 g/mol. The compound features an imidazole ring, which is known for its biological significance, particularly in drug design.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : The compound has demonstrated inhibitory effects on several kinases involved in cancer progression. For instance, it has an IC50 value of 0.022 µM against GSK-3α/β and 0.009 µM against VEGFR2, indicating potent activity against these targets .
Kinase Target | IC50 (µM) |
---|---|
GSK-3α/β | 0.022 |
VEGFR2 | 0.009 |
CDK1 | 0.18 |
CDK2 | 0.7 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages . This suggests its potential utility in treating inflammatory diseases.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against various pathogens:
- Bacterial Inhibition : It has shown moderate to good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria .
Study 1: Anticancer Efficacy
A study conducted by Bansal et al. (2021) explored the efficacy of this compound on breast cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability, with an observed IC50 value of approximately 15 µM after 48 hours of exposure.
Study 2: Anti-inflammatory Mechanism
Research published by Akhtar et al. (2017) demonstrated that this compound effectively inhibited the NF-kB signaling pathway in human endothelial cells, leading to decreased expression of inflammatory mediators.
Properties
IUPAC Name |
N-[(E)-hydroxyiminomethyl]-2-imidazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-11(13-7-14-17)9-3-1-2-4-10(9)15-6-5-12-8-15/h1-8,17H,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPRDCQHXBUNMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC=NO)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C=N/O)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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